

# Application Notes and Protocols for Sterigmatocystin Extraction from Grain Samples

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## Compound of Interest

Compound Name: Sterigmatocystine

Cat. No.: B7765566

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## Introduction

Sterigmatocystin (STC) is a mycotoxin primarily produced by fungi of the *Aspergillus* genus and serves as a precursor to the highly carcinogenic aflatoxins.<sup>[1][2][3]</sup> Its presence in various food and feed commodities, particularly grains, poses a significant risk to human and animal health.<sup>[2][4]</sup> The International Agency for Research on Cancer (IARC) has classified sterigmatocystin as a Group 2B carcinogen, possibly carcinogenic to humans. Therefore, sensitive and reliable methods for the extraction and quantification of STC from grain samples are crucial for food safety monitoring and toxicological research.

These application notes provide detailed protocols for the extraction of sterigmatocystin from various grain matrices, including wheat, maize, rice, and oats. The methodologies covered include Immunoaffinity Column (IAC) cleanup, Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods.

## Data Presentation: Quantitative Performance of Extraction Methods

The following tables summarize the quantitative data from various studies on sterigmatocystin extraction from grain samples, providing a comparative overview of method performance.

Table 1: Immunoaffinity Column (IAC) Cleanup Coupled with HPLC

Grain Matrix	Spiking Level (µg/kg)	Recovery (%)	Repeatability (RSDr %)	Limit of Quantification (LOQ) (µg/kg)	Analytical Method	Reference
Wheat, Oats, Rye, Maize, Rice	0.75 - 50	68 - 106	4.2 - 17.5	1.5	HPLC-UV	
Maize	4 - 50	92 - 98	< 8	Not Specified	UPLC	

Table 2: Solid-Phase Extraction (SPE) Methods

Grain Matrix	Extraction Method	Recovery (%)	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Analytical Method	Reference
White Rice, Sorghum	SPE	78.8 - 95.0 (Aflatoxins) 85.3 - 96.7 (STC)	Not Specified	Not Specified	LC-MS/MS	

Table 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Methods

Grain Matrix	Extraction Method	Recovery (%)	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Analytical Method	Reference
Maize, Sorghum	Modified QuEChERS	80.77 - 109.83	0.16 - 26.78	0.53 - 89.28	LC-MS/MS	

Table 4: Other and General Extraction Methods

Grain Matrix	Extraction Method	Recovery (%)	Limit of Detection (LOD) (µg/kg)	Limit of Quantification (LOQ) (µg/kg)	Analytical Method	Reference
Maize, Wheat, Rice	Acetonitrile Extraction & IAC Cleanup	Not Specified	2.4	8	GC-MS	
Cereals	Not Specified	Not Specified	0.05 - 0.15	0.5	LC-MS/MS	
Brown Rice, Wheat	Acetonitrile /Water Extraction	86 - 102	0.02 - 0.03	0.05 - 0.09	LC-MS/MS	

## Experimental Protocols

### Protocol 1: Immunoaffinity Column (IAC) Cleanup for Cereals

This protocol is based on a method for the analysis of sterigmatocystin in various food and feed matrices using a commercial immunoaffinity column for sample cleanup prior to HPLC analysis.

### 1. Sample Preparation:

- Weigh 25 g of the finely ground grain sample into a blender jar.
- Add 100 mL of acetonitrile:water (e.g., 80:20 v/v).
- Blend at high speed for 3 minutes.
- Filter the extract through a fluted filter paper.

### 2. Immunoaffinity Column Cleanup:

- Dilute a portion of the filtered extract with phosphate-buffered saline (PBS) or water as recommended by the IAC manufacturer.
- Pass the diluted extract through the sterigmatocystin-specific immunoaffinity column at a slow, steady flow rate.
- Wash the column with PBS or water to remove interfering compounds.
- Elute the sterigmatocystin from the column using a suitable solvent, typically methanol or acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen.

### 3. Analysis:

- Reconstitute the residue in a suitable injection solvent (e.g., mobile phase).
- Analyze by High-Performance Liquid Chromatography with UV detection (HPLC-UV) at 325 nm or by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and confirmation.

## Protocol 2: Solid-Phase Extraction (SPE) for Rice and Sorghum

This protocol describes a validated method for the simultaneous determination of aflatoxins and sterigmatocystin in white rice and sorghum using SPE cleanup.

#### 1. Extraction:

- Weigh 25 g of the homogenized sample into a centrifuge tube.
- Add 100 mL of acetonitrile/water (84:16, v/v).
- Shake vigorously for 30 minutes.
- Centrifuge and take a specific volume of the supernatant.

#### 2. Solid-Phase Extraction (SPE) Cleanup:

- Condition a C18 SPE column with methanol followed by water.
- Load the supernatant onto the SPE column.
- Wash the column with a water/acetonitrile mixture to remove polar interferences.
- Elute sterigmatocystin with a suitable organic solvent or solvent mixture (e.g., methanol, acetone).
- Evaporate the eluate to dryness.

#### 3. Analysis:

- Reconstitute the dried extract in the initial mobile phase.
- Analyze using LC-MS/MS.

## Protocol 3: Modified QuEChERS Method for Maize and Sorghum

This protocol is an optimized QuEChERS-based method for the simultaneous determination of multiple mycotoxins in maize and sorghum.

#### 1. Sample Extraction:

- Weigh 2.0 g of the finely ground sample into a 50 mL centrifuge tube.

- Add 8 mL of acetonitrile/water (80:20 v/v) containing 0.1% formic acid.
- Homogenize for 30 seconds and then shake for 60 minutes.
- Add 1 g of NaCl and 4 g of MgSO<sub>4</sub>.
- Vortex for 1 minute and then centrifuge.

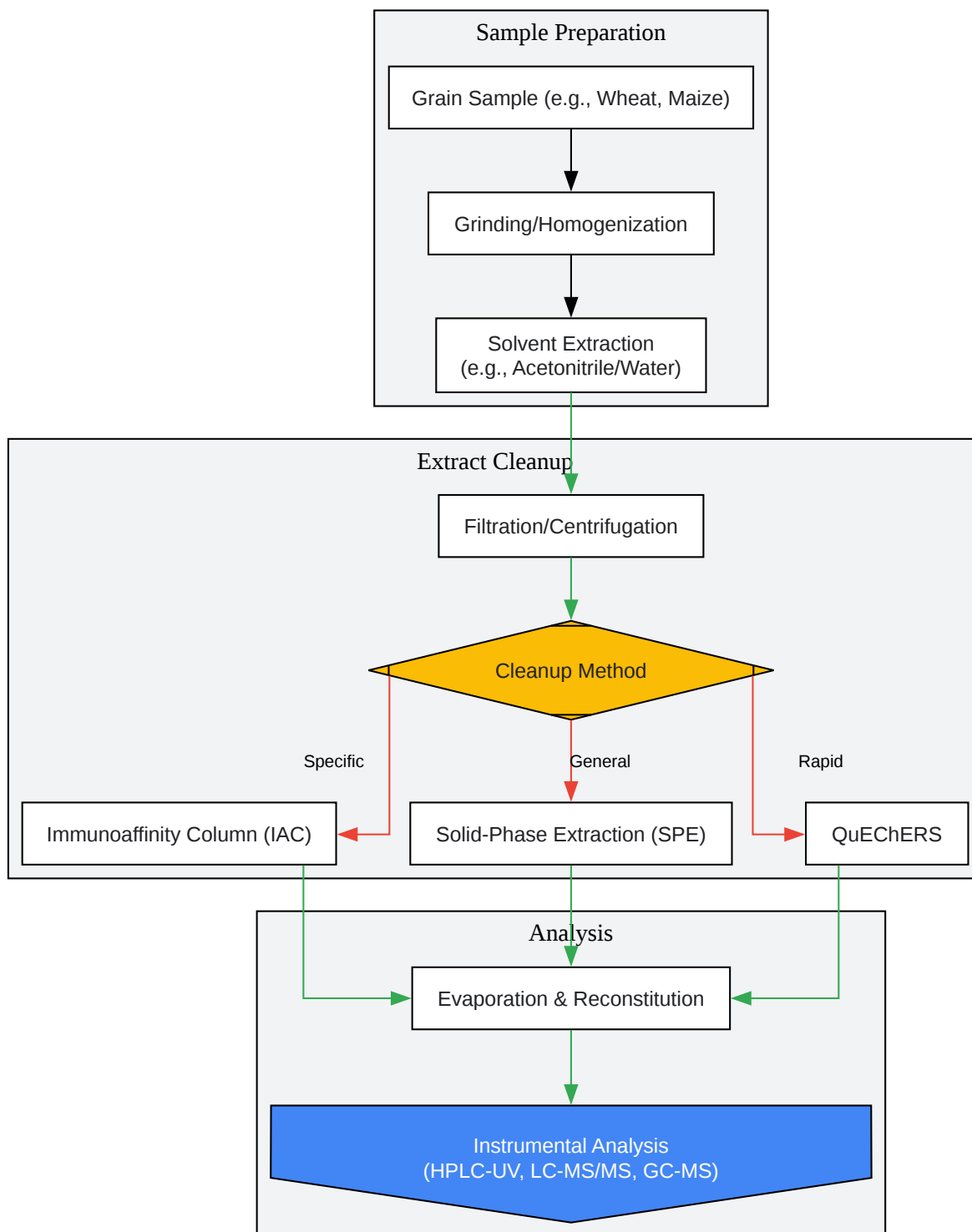
## 2. Dispersive SPE (dSPE) Cleanup:

- Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing a suitable sorbent mixture (e.g., PSA and C18).
- Vortex for 30 seconds.
- Centrifuge to pellet the sorbent.

## 3. Analysis:

- Take an aliquot of the cleaned extract, evaporate to dryness, and reconstitute in the mobile phase.
- Analyze by LC-MS/MS.

# Visualizations



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Caption: General workflow for sterigmatocystin extraction from grain samples.

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